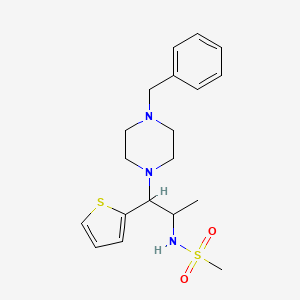

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide

Description

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide is a synthetic small molecule characterized by a central propan-2-yl backbone bearing a 4-benzylpiperazine moiety, a thiophen-2-yl group, and a methanesulfonamide substituent. This compound is structurally related to ligands targeting G protein-coupled receptors (GPCRs), particularly cannabinoid receptors, due to its piperazine and sulfonamide motifs .

Properties

IUPAC Name |

N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S2/c1-16(20-26(2,23)24)19(18-9-6-14-25-18)22-12-10-21(11-13-22)15-17-7-4-3-5-8-17/h3-9,14,16,19-20H,10-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYZKSSGTGLXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

Introduction of the Thiophene Ring: The next step involves the alkylation of the piperazine intermediate with a thiophene derivative, such as 2-bromothiophene, in the presence of a strong base like sodium hydride.

Formation of the Final Compound: The final step is the sulfonation of the intermediate product with methanesulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Agent

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide has been identified as a potential neuroprotective agent. Research indicates that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems, particularly through antagonism of the NMDA receptor, which is implicated in excitotoxicity associated with conditions like Alzheimer's and Parkinson's diseases .

2. Antidepressant Activity

Studies have shown that compounds similar to this compound can exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the modulation of serotonin and norepinephrine pathways, making it a candidate for further investigation in treating major depressive disorder .

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has shown efficacy in inhibiting the proliferation of certain cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest mechanisms . This opens avenues for research into its role as a chemotherapeutic agent.

Neuropharmacological Mechanisms

The primary mechanism of action involves the modulation of glutamatergic transmission via NMDA receptor antagonism. This action is crucial for reducing excitotoxicity, which is a hallmark of several neurodegenerative disorders .

Antidepressant Mechanisms

The compound's interaction with serotonin receptors and its influence on the norepinephrine system are believed to contribute to its antidepressant effects. These mechanisms are essential for enhancing mood and cognitive function in affected individuals .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated reduced neuronal death in models of excitotoxicity. |

| Study 2 | Antidepressant Effects | Showed significant reduction in depressive behaviors in rodent models. |

| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines, suggesting potential as an anticancer agent. |

Mechanism of Action

The mechanism of action of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can mimic the structure of neurotransmitters, potentially affecting signaling pathways in the nervous system. The thiophene ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(a) Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)

- Key Differences : Sch225336 features a bis-sulfone aromatic core and a methoxy-substituted phenyl group, unlike the benzylpiperazine and thiophene in the target compound.

- Pharmacological Profile: Sch225336 is a CB2-selective inverse agonist with high affinity (Ki < 10 nM for CB2), attributed to its sulfone-rich structure.

(b) N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide

- Key Differences : This analogue replaces the benzyl group on the piperazine with a 4-methoxyphenyl substituent.

- However, the reduced lipophilicity compared to the benzyl group may lower blood-brain barrier penetration .

(c) Compound 18 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one)

- Key Differences : Replaces the methanesulfonamide with a ketone group and incorporates a trifluoromethylphenyl substituent on the piperazine.

- Functional Implications : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the ketone may reduce hydrogen-bonding capacity compared to sulfonamides .

Data Table: Structural and Functional Comparison

Hypothesized Pharmacological Implications

- Benzylpiperazine Group : The benzyl substituent in the target compound likely enhances CNS penetration compared to polar analogues (e.g., 4-methoxyphenyl).

- Thiophene vs. Bis-Sulfone : Thiophene’s smaller size may allow better fit into hydrophobic receptor pockets compared to Sch225336’s bulkier bis-sulfone core .

- Methanesulfonamide : Critical for hydrogen bonding with serine or tyrosine residues in receptor binding sites, as seen in Sch225336 .

Biological Activity

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C20H26N2O2S, characterized by the presence of a piperazine ring, a thiophene moiety, and a methanesulfonamide group. The synthesis typically involves several key steps:

- Formation of Piperazine Derivative : Benzylpiperazine is reacted with benzyl chloride under basic conditions.

- Introduction of Thiophene Group : A coupling reaction introduces the thiophene moiety.

- Formation of Methanesulfonamide : The final step involves the reaction with methanesulfonyl chloride to yield the desired compound.

This compound interacts with various biological targets, primarily through:

- Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, which may influence psychoactive effects and mood regulation.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

Anticancer Activity

Recent studies have investigated the anticancer properties of related compounds featuring similar structural motifs. For instance, derivatives have shown cytotoxic activity against cancer cell lines such as MCF7 (breast adenocarcinoma) and MCF10A (non-tumorigenic epithelial cells). The following table summarizes the findings from recent research:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| BS230 | MCF7 | 5.6 | Topoisomerase II inhibition |

| This compound | MCF10A | TBD | TBD |

These findings indicate that compounds similar to this compound may exhibit significant anticancer properties through mechanisms involving topoisomerase inhibition and apoptosis induction.

Neurotransmitter Interaction

The structure of this compound suggests potential activity against specific neurotransmitter receptors. Preliminary docking studies indicate effective binding to serotonin and dopamine receptors, which could lead to applications in treating mood disorders and anxiety.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Anticancer Efficacy : A study demonstrated that derivatives exhibited enhanced cytotoxicity in cancer cell lines compared to standard treatments like doxorubicin.

- Neuropharmacological Effects : Research indicated that compounds could modulate serotonin levels, suggesting a role in treating depression and anxiety disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide, and what intermediates are critical for optimizing yield?

- The synthesis typically involves multi-step reactions, starting with the formation of the piperazine-thiophene backbone. Key intermediates include the benzylpiperazine derivative and the thiophen-2-ylpropan-2-yl precursor. Amidation or sulfonylation reactions are used to introduce the methanesulfonamide group. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly impact yield. For example, highlights the importance of protecting groups and stepwise purification in analogous piperazine-containing compounds to avoid side reactions .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Analytical techniques such as HPLC (for purity assessment), NMR (to confirm functional groups and stereochemistry), and mass spectrometry (for molecular weight verification) are essential. X-ray crystallography (using SHELX programs, as noted in ) can resolve ambiguities in stereochemistry or crystal packing . For example, demonstrate the use of single-crystal X-ray diffraction to confirm bond lengths and angles in sulfonamide derivatives .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Initial screens might include enzyme inhibition assays (e.g., kinase or protease targets) or receptor-binding studies (e.g., GPCRs, given the piperazine moiety’s affinity for neurotransmitter receptors). describes protocols for testing piperazine derivatives in receptor-binding models, emphasizing the need for controls to account for nonspecific interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

- Discrepancies may arise from differences in metabolic stability, bioavailability, or off-target effects. Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) and metabolite profiling can identify degradation pathways. highlights the use of isotopic labeling and LC-MS/MS to track compound stability in biological matrices . Additionally, molecular dynamics simulations may predict binding affinities under varying physiological conditions.

Q. What strategies optimize the compound’s selectivity for a target receptor while minimizing off-target interactions?

- Structure-activity relationship (SAR) studies are critical. Modifying substituents on the benzylpiperazine or thiophene moieties can enhance selectivity. For example:

- Introducing electron-withdrawing groups on the benzyl ring (e.g., -NO₂, -CF₃) may reduce nonspecific binding.

- Varying the sulfonamide’s alkyl chain length could alter steric hindrance at the target site.

and provide examples of SAR-driven optimization in related sulfonamide-piperazine hybrids .

Q. How should researchers design experiments to assess the compound’s potential for toxicity or mutagenicity?

- Ames tests (for mutagenicity), hERG channel inhibition assays (for cardiotoxicity risk), and hepatocyte viability assays are standard. emphasizes adherence to safety protocols (e.g., GB/T 16483-2008 standards) for handling hazardous intermediates, including proper ventilation and personal protective equipment . For in-depth toxicogenomics, RNA sequencing can identify dysregulated pathways in treated cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.